molecular formula C20H20BrClN2O3 B3677607 3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide

3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide

Cat. No. B3677607
M. Wt: 451.7 g/mol
InChI Key: ZAUUNKPTVWYUSJ-FARCUNLSSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate bromo and chloro aromatic compounds with a suitable acrylamide derivative. The morpholinyl group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a central acrylamide group, with one side attached to a 5-bromo-2-methoxyphenyl group and the other side attached to a 3-chloro-4-(4-morpholinyl)phenyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For example, the bromine and chlorine atoms could be replaced by other groups in nucleophilic substitution reactions. The acrylamide group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile. The morpholinyl group could confer solubility in some organic solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-chloro-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrClN2O3/c1-26-19-6-3-15(21)12-14(19)2-7-20(25)23-16-4-5-18(17(22)13-16)24-8-10-27-11-9-24/h2-7,12-13H,8-11H2,1H3,(H,23,25)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUUNKPTVWYUSJ-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide
Reactant of Route 2
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3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide
Reactant of Route 3
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3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide
Reactant of Route 4
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3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide
Reactant of Route 5
3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide
Reactant of Route 6
3-(5-bromo-2-methoxyphenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acrylamide

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